2-(1-Pyrrolidinyl)nicotinaldehyde
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Overview
Description
2-(1-Pyrrolidinyl)nicotinaldehyde is a chemical compound with the molecular formula C10H12N2O. It is characterized by the presence of a pyrrolidine ring attached to a nicotinaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Pyrrolidinyl)nicotinaldehyde can be achieved through the reaction of pyrrolidine with 2-chloro-3-pyridinecarboxaldehyde. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Pyrrolidinyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-(1-Pyrrolidinyl)nicotinic acid.
Reduction: 2-(1-Pyrrolidinyl)nicotinyl alcohol.
Substitution: Various substituted pyrrolidinyl derivatives.
Scientific Research Applications
2-(1-Pyrrolidinyl)nicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Pyrrolidinyl)nicotinaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinaldehyde moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that modulate cellular functions .
Comparison with Similar Compounds
- 6-(1-Pyrrolidinyl)nicotinaldehyde
- 2-(Cyclopentyloxy)nicotinaldehyde
- 6-(Dimethylamino)nicotinaldehyde
Comparison: 2-(1-Pyrrolidinyl)nicotinaldehyde is unique due to the specific positioning of the pyrrolidine ring and the aldehyde group on the nicotinaldehyde moiety. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the pyrrolidine ring can enhance its binding affinity to certain biological targets, making it more effective in specific applications .
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTACFSVJFQMXQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383389 |
Source
|
Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-39-4 |
Source
|
Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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